molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

カタログ番号: B2756460
CAS番号: 27285-86-5
分子量: 173.219
InChIキー: VXWZPLQTNYSOCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, which makes it a promising candidate for the treatment of stress-related disorders .

作用機序

Target of Action

The primary targets of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole are serotonin 5-HT2 and purine P2Y1 receptors . These receptors play crucial roles in various physiological processes. The serotonin 5-HT2 receptor is involved in the regulation of mood, anxiety, feeding, and reproductive behavior, while the purine P2Y1 receptor is implicated in platelet aggregation and vasodilation .

Mode of Action

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole interacts with its targets by exhibiting antagonist activity . This means it binds to these receptors and blocks their activation by endogenous ligands, thereby inhibiting the physiological responses they would normally trigger .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT2 and purine P2Y1 receptors affects several biochemical pathways. For instance, by blocking the serotonin 5-HT2 receptor, it can influence the serotonergic signaling pathway, potentially leading to changes in mood and behavior . Similarly, its antagonistic action on the purine P2Y1 receptor can affect the purinergic signaling pathway, which could result in altered platelet aggregation and vasodilation .

Result of Action

The molecular and cellular effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole’s action are primarily related to its antagonistic activity on serotonin 5-HT2 and purine P2Y1 receptors. By blocking these receptors, it can inhibit platelet aggregation, exhibit antiarrhythmic activity, and even show hypoglycemic effects . Some derivatives of this compound have also demonstrated antioxidant properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole. For instance, the pH of the environment can affect the compound’s structure and, consequently, its interaction with its targets . Moreover, factors like temperature and solvent used can influence the compound’s synthesis and subsequent reactions .

生化学分析

Biochemical Properties

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been found to interact with various enzymes and proteins . For instance, it has been suggested that this compound exhibits antagonist activity with respect to serotonin 5-HT2 and purine P2Y1 receptors . The nature of these interactions is likely due to the structural similarity of this compound to amino acids .

Cellular Effects

In terms of cellular effects, 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been shown to possess antiaggregant properties and antiarrhythmic activity . It also exhibits antioxidant and hypoglycemic effects . These effects suggest that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, docking analysis revealed that residue Glu196 and Lys334 were involved in hydrogen bonding and Trp9 in Π- Π stacking .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole in animal models, it is known that benzimidazole derivatives exhibit various types of activity, and their effectiveness often exceeds that of known drugs .

Metabolic Pathways

Given its structural similarity to amino acids, it is plausible that it could interact with enzymes or cofactors involved in amino acid metabolism .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

科学的研究の応用

Corticotropin-Releasing Factor 1 Receptor Antagonism

Recent studies have identified derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as promising candidates for the treatment of stress-related disorders. These compounds act as antagonists to the corticotropin-releasing factor 1 receptor (CRF-1), which plays a crucial role in the body’s response to stress. The antagonistic activity of these derivatives has been validated through various computational and experimental methods.

  • Binding Affinity : For instance, compound B18 demonstrated excellent binding affinity towards the CRF-1 protein with an IC50 value of 7.1 nM, indicating its potential as a lead compound for further development in treating stress-induced conditions .
  • Molecular Dynamics and Docking Studies : Molecular docking studies have revealed key interactions between the compound and critical amino acid residues in the CRF-1 receptor. Notably, hydrogen bonds with residues like Glu196 and Lys334 were observed, which are essential for the stability and efficacy of the binding interaction .

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of these compounds.

  • Electrostatic Properties : The presence of electronegative substituents at specific positions on the benzimidazole core has been shown to enhance binding activity and metabolic stability. For example, the introduction of chlorine at the 9-position significantly improved binding affinity .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their structural features. The best QSAR models achieved high correlation coefficients (r² = 0.8039) and predictive capabilities (q² = 0.6311), allowing for informed design of new compounds with enhanced efficacy against CRF-1 .

Case Studies and Experimental Findings

Several case studies have been documented that illustrate the efficacy of this compound derivatives:

Compound IC50 (nM) Binding Affinity Comments
B187.1HighPromising lead for CRF-1 antagonism
B218ModerateElectronegativity enhances activity
B311HighPotent antagonist with favorable SAR

Cytotoxicity Studies

In addition to their role as CRF-1 antagonists, some derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. The cytotoxic profile was assessed using MTT assays across different cell lines:

  • Compounds with amino groups exhibited increased cytotoxicity against tumor cells compared to those without such modifications. For instance, certain derivatives demonstrated IC50 values ranging from 22 to 26 μM against A549 lung cancer cells .

類似化合物との比較

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.

    Pyrimido[1,2-a]benzimidazole: A related compound with similar pharmacological properties but different structural features.

    2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: An oxidized derivative with distinct chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific interactions with the CRF-1 receptor and its potential therapeutic applications.

生物活性

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused ring structure that combines elements of pyrimidine and benzimidazole. This unique configuration contributes to its biological activity. The synthesis typically involves multi-step organic reactions, often starting from 2-aminobenzimidazole and various substituted reagents to form the tetrahydropyrimidine ring .

Antagonistic Activity

Research indicates that derivatives of this compound exhibit promising antagonistic activity against the corticotropin-releasing factor 1 (CRF-1) receptor. This receptor plays a crucial role in stress response and anxiety disorders. For instance:

  • Lead Compound Activity : A specific derivative (compound 2e) demonstrated potent binding affinity with an IC50 value of 7.1 nM for the CRF-1 receptor .
  • Structure-Activity Relationship (SAR) : Further modifications to the compound's structure have led to improved binding profiles and pharmacokinetics. For example, compound 42c-R showed an IC50 of 58 nM with good oral bioavailability in rat models .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of these derivatives:

  • In Vitro Studies : Compounds derived from this scaffold have shown significant antibacterial activity against various pathogens. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans respectively .
  • Comparative Analysis : The antibacterial efficacy of these compounds was often compared favorably against standard antibiotics such as ampicillin and ciprofloxacin.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and π-π stacking interactions with key residues in the CRF-1 receptor, stabilizing the ligand-receptor complex .
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in disease pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Study 1: CRF-1 Receptor Antagonism

In a study aimed at developing CRF-1 receptor antagonists:

  • A series of derivatives were synthesized and evaluated for their binding affinity.
  • The most effective compounds were identified based on their IC50 values and pharmacokinetic profiles.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

  • Various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria.
  • Results indicated that certain compounds displayed superior activity compared to established antibiotics.

Data Summary

CompoundActivity TypeIC50 Value (nM)MIC (μg/ml)Reference
Compound 2eCRF-1 Receptor Antagonist7.1-
Compound 42c-RCRF-1 Receptor Antagonist58-
Derivative AAntibacterial-12.5
Derivative BAntifungal-250

特性

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZPLQTNYSOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?

A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:

  • Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]
  • Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]
  • Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]
  • Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []
  • Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。